Malonic acid, ((1-(p-chlorobenzoyl)-5-methoxy-2-methyl-3-indolyl)acetyl)-, dimethyl ester
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Overview
Description
Malonic acid, ((1-(p-chlorobenzoyl)-5-methoxy-2-methyl-3-indolyl)acetyl)-, dimethyl ester is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which includes a p-chlorobenzoyl group, a methoxy group, and an indole moiety, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of malonic acid, ((1-(p-chlorobenzoyl)-5-methoxy-2-methyl-3-indolyl)acetyl)-, dimethyl ester typically involves the condensation of malonic acid with the corresponding indole derivative. The reaction conditions often include the use of a base, such as pyridine, to facilitate the condensation process . The reaction is carried out under controlled temperatures to ensure the formation of the desired ester.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration and bromine (Br₂) for bromination are commonly employed.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Malonic acid, ((1-(p-chlorobenzoyl)-5-methoxy-2-methyl-3-indolyl)acetyl)-, dimethyl ester has several scientific research applications:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are mediated through the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response . The compound’s structure allows it to bind to the active site of the enzyme, thereby preventing the formation of pro-inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
Indomethacin: A structurally related compound with similar anti-inflammatory properties.
Ibuprofen: Another non-steroidal anti-inflammatory drug (NSAID) with a different structure but similar therapeutic effects.
Aspirin: A widely used NSAID with a simpler structure but comparable anti-inflammatory and antipyretic properties.
Uniqueness
Malonic acid, ((1-(p-chlorobenzoyl)-5-methoxy-2-methyl-3-indolyl)acetyl)-, dimethyl ester is unique due to its specific structural features, such as the combination of a p-chlorobenzoyl group and an indole moiety. This unique structure contributes to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds .
Properties
CAS No. |
57846-35-2 |
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Molecular Formula |
C24H22ClNO7 |
Molecular Weight |
471.9 g/mol |
IUPAC Name |
dimethyl 2-[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]propanedioate |
InChI |
InChI=1S/C24H22ClNO7/c1-13-17(12-20(27)21(23(29)32-3)24(30)33-4)18-11-16(31-2)9-10-19(18)26(13)22(28)14-5-7-15(25)8-6-14/h5-11,21H,12H2,1-4H3 |
InChI Key |
BZTJIEPOQQSJDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)C(C(=O)OC)C(=O)OC |
Origin of Product |
United States |
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